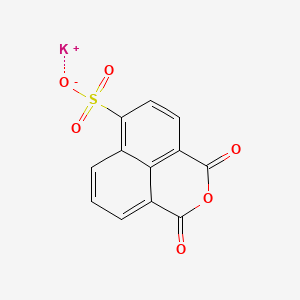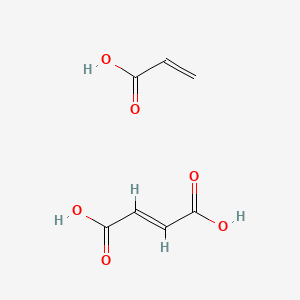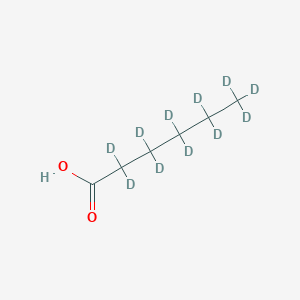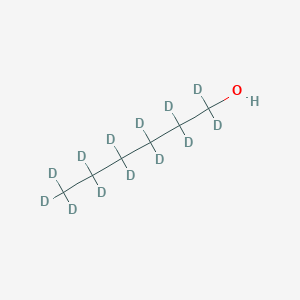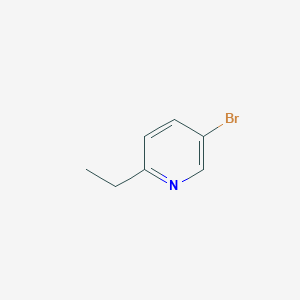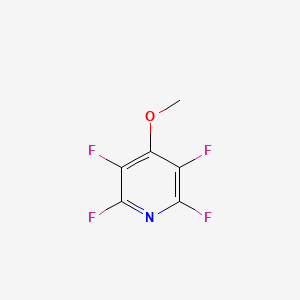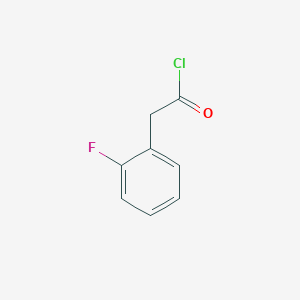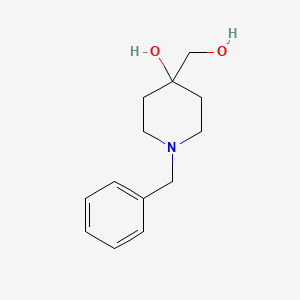
6-chloro-N-(4-fluorophenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-N-(4-fluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H8ClFN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a fluorophenyl group attached to the nitrogen atom
科学的研究の応用
6-chloro-N-(4-fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
作用機序
- The primary targets of this compound are not explicitly mentioned in the available literature. However, pyrimidines, in general, exhibit a range of pharmacological effects, including anti-inflammatory properties . Further research would be needed to identify specific targets for this particular compound.
- The compound likely interacts with cellular components, affecting various signaling pathways. For instance, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
6-Chloro-N-(4-fluorophenyl)-2-pyridinamine is believed to interact with various enzymes and proteins, contributing to its biochemical effects. For instance, it has been reported to exhibit COX-2 inhibitory potential, suggesting that it may interact with the COX-2 enzyme . The nature of these interactions is likely to involve binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The cellular effects of 6-Chloro-N-(4-fluorophenyl)-2-pyridinamine are primarily related to its anti-inflammatory properties. It has been shown to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These effects can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-N-(4-fluorophenyl)-2-pyridinamine is likely to involve several steps. As a COX-2 inhibitor, it may bind to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(4-fluorophenyl)-2-pyridinamine at different dosages in animal models have not been extensively studied. Its anti-inflammatory activity has been investigated via a carrageenan-induced rat paw edema model
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluorophenyl)pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-amine with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
6-chloro-N-(4-fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
6-Chloro-2-pyridinamine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
4-Fluoro-N-(pyridin-2-yl)benzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
6-chloro-N-(4-fluorophenyl)pyridin-2-amine is unique due to the presence of both chlorine and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-2-1-3-11(15-10)14-9-6-4-8(13)5-7-9/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVTLPNALADRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
